molecular formula C18H16FN3O2 B2654288 1-benzyl-3-(2-fluorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione CAS No. 1005061-84-6

1-benzyl-3-(2-fluorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

Cat. No. B2654288
CAS RN: 1005061-84-6
M. Wt: 325.343
InChI Key: FIYHYPXIGUPSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule “1-benzyl-3-(2-fluorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione” is a complex organic compound. It contains several functional groups and rings, including a benzyl group, a fluorophenyl group, and a tetrahydropyrrolopyrazole dione group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the benzyl and fluorophenyl groups. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, a five-membered ring with two nitrogen atoms, is a notable feature. The fluorophenyl and benzyl groups are likely attached to this ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The pyrazole ring, for example, might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the fluorine atom, for example, might affect its reactivity and its interactions with other molecules .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions needed when handling it. These would need to be determined through specific testing .

Future Directions

The future directions for research on this compound could include further studies to determine its properties, potential uses, and safety. This could involve laboratory experiments, computational modeling, and possibly clinical trials if the compound is intended to be a drug .

properties

IUPAC Name

1-benzyl-3-(2-fluorophenyl)-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c19-13-9-5-4-8-12(13)15-14-16(18(24)20-17(14)23)22(21-15)10-11-6-2-1-3-7-11/h1-9,14-16,21H,10H2,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYHYPXIGUPSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3C(C(N2)C4=CC=CC=C4F)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.